molecular formula C22H30N2O4 B6916031 N-[3-(1,9-dioxa-4-azaspiro[5.5]undecane-4-carbonyl)phenyl]cyclohexanecarboxamide

N-[3-(1,9-dioxa-4-azaspiro[5.5]undecane-4-carbonyl)phenyl]cyclohexanecarboxamide

Cat. No.: B6916031
M. Wt: 386.5 g/mol
InChI Key: KVWZBCQOHJLLSL-UHFFFAOYSA-N
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Description

N-[3-(1,9-dioxa-4-azaspiro[55]undecane-4-carbonyl)phenyl]cyclohexanecarboxamide is a complex organic compound with a unique spirocyclic structure

Properties

IUPAC Name

N-[3-(1,9-dioxa-4-azaspiro[5.5]undecane-4-carbonyl)phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4/c25-20(17-5-2-1-3-6-17)23-19-8-4-7-18(15-19)21(26)24-11-14-28-22(16-24)9-12-27-13-10-22/h4,7-8,15,17H,1-3,5-6,9-14,16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWZBCQOHJLLSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=CC(=C2)C(=O)N3CCOC4(C3)CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,9-dioxa-4-azaspiro[5.5]undecane-4-carbonyl)phenyl]cyclohexanecarboxamide typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diol and an amine, under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst.

    Formation of the Amide Bond: The final step involves the formation of the amide bond between the spirocyclic core and the cyclohexanecarboxylic acid. This can be achieved through a coupling reaction using reagents such as carbodiimides or other activating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,9-dioxa-4-azaspiro[5.5]undecane-4-carbonyl)phenyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst, or potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether, or sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium hydroxide, or electrophilic substitution using a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-[3-(1,9-dioxa-4-azaspiro[5.5]undecane-4-carbonyl)phenyl]cyclohexanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[3-(1,9-dioxa-4-azaspiro[5.5]undecane-4-carbonyl)phenyl]cyclohexanecarboxamide depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting or activating biological pathways.

    Chemical Reactivity: The spirocyclic structure and functional groups may participate in various chemical reactions, leading to the formation of new compounds.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(1,9-dioxa-4-azaspiro[5.5]undecane-4-carbonyl)phenyl]cyclohexanecarboxamide: Unique due to its spirocyclic structure and specific functional groups.

    N-[3-(1,9-dioxa-4-azaspiro[5.5]undecane-4-carbonyl)phenyl]benzenecarboxamide: Similar structure but with a benzene ring instead of a cyclohexane ring.

    N-[3-(1,9-dioxa-4-azaspiro[5.5]undecane-4-carbonyl)phenyl]cyclopentanecarboxamide: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.

Uniqueness

This compound is unique due to its specific combination of a spirocyclic core, phenyl group, and cyclohexanecarboxamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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